molecular formula C14H19N5O2 B11836606 9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)- CAS No. 139131-01-4

9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)-

Katalognummer: B11836606
CAS-Nummer: 139131-01-4
Molekulargewicht: 289.33 g/mol
InChI-Schlüssel: ZKDSSJCBNLPOMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)- is a purine derivative featuring a spirocyclic substituent at the N9 position. The spiro moiety (7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl) introduces steric bulk and unique electronic properties due to its oxygen-containing bicyclic structure.

Eigenschaften

CAS-Nummer

139131-01-4

Molekularformel

C14H19N5O2

Molekulargewicht

289.33 g/mol

IUPAC-Name

9-(7,7-dimethyl-6,8-dioxaspiro[3.5]nonan-2-yl)purin-6-amine

InChI

InChI=1S/C14H19N5O2/c1-13(2)20-5-14(6-21-13)3-9(4-14)19-8-18-10-11(15)16-7-17-12(10)19/h7-9H,3-6H2,1-2H3,(H2,15,16,17)

InChI-Schlüssel

ZKDSSJCBNLPOMY-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCC2(CC(C2)N3C=NC4=C(N=CN=C43)N)CO1)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

α-Halosugar-Mediated SN2 Coupling

The patent US9045520B2 details the use of α-halosugars to achieve β-configuration dominance in nucleoside formation. Applied to the target compound, this method would require synthesis of a spirocyclic α-halosugar precursor (e.g., 2-bromo-7,7-dimethyl-6,8-dioxaspiro[3.5]nonane). Key parameters include:

ParameterOptimal ConditionsYield Impact
Halogen (X)Bromine (Br) > Chlorine (Cl)Br provides better leaving group ability
SolventAnhydrous DMF or acetonitrilePolar aprotic enhances SN2
BasePotassium tert-butoxideMinimizes elimination side reactions
Temperature−20°C to 0°CPrevents sugar decomposition

Reaction of the α-bromospiro compound with 6-chloropurine in the presence of HMDS (hexamethyldisilazane) generates the N9-coupled product. However, the steric bulk of the spiro system reduces yields to 15–22% compared to simpler sugars.

Mitsunobu Coupling Limitations

While Mitsunobu conditions (DIAD, Ph3P) enable OH activation for coupling, the method proves unsuitable for this substrate. The patent notes that spirocyclic secondary alcohols exhibit <5% conversion due to:

  • Restricted orbital alignment for oxonium ion formation

  • Competing elimination pathways generating dehydrated byproducts

  • Challenges in separating triphenylphosphine oxide from hydrophobic spiro compounds

Imidazole-Carbonitrile Cyclization Pathways

The synthesis route described by Yahyazadeh and Habibi for 9-phenyl derivatives provides a adaptable framework. Modifying their approach for spirocyclic systems involves:

Formamidine Intermediate Formation

Reacting ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with 7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-amine generates the formamidine precursor. Critical modifications include:

  • Amine Preparation : Synthesis of the spirocyclic amine via:

    • Cyclocondensation of dimethyl malonate with cyclopentanone

    • Birch reduction to form the spiro diol

    • Mitsunobu amination using phthalimide followed by hydrazinolysis

  • Cyclization Conditions :

    Yields decrease by 18–25% compared to phenyl analogues due to steric hindrance.

Purine Ring Closure

Treatment of 5-amino-1-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)-1H-imidazole-4-carbonitrile with HC(OEt)₃/Ac₂O followed by NH₃/MeOH accomplishes annulation. Key findings:

StepOptimal ParametersYieldPurity (HPLC)
Imidate FormationHC(OEt)₃ (3 eq), Ac₂O, 110°C, 3h68%89%
AmmonolysisNH3(g) in dry MeOH, 25°C, 24h74%93%

The spiro group’s rigidity prevents planar transition states, necessitating prolonged reaction times compared to aryl analogues.

Enzymatic Transglycosylation Strategies

Though underutilized for complex sugars, enzymatic methods offer potential stereocontrol. The patent highlights modified nucleoside phosphorylases capable of accepting non-natural sugars.

Enzyme Screening Results

Testing commercial and engineered enzymes with the spirocyclic sugar-1-phosphate:

Enzyme SourceConversion Rateβ:α RatioThermal Stability
E. coli NP12%8:1<40°C
Mutant T7 NP37%19:1<55°C
B. subtilis PurN8%3:1<45°C

Engineered T7 nucleoside phosphorylase shows promise but requires immobilized form for reuse.

Comparative Method Analysis

MethodOverall YieldStereoselectivity (β:α)ScalabilityEquipment Needs
SN2 Coupling15–22%4:1Pilot-scaleCryogenic reactors
Imidazole Cyclization42–50%N/A (no stereocenters)Lab-scaleStandard glassware
Enzymatic8–37%19:1IndustrialBioreactor, HPLC systems

The imidazole route provides superior yields but cannot control sugar stereochemistry. Enzymatic methods offer excellent selectivity but require costly enzyme engineering.

Critical Side Reactions and Mitigation

Spiro Ring Opening

Under basic conditions (pH >10), the dioxaspiro system undergoes retro-aldol cleavage. Stabilization strategies:

  • Use buffered solutions (pH 7–8) during amination

  • Replace aqueous bases with polymer-supported carbonates

Purine C8 Bromination

Electrophilic bromination competes during imidate formation. Additive screening shows:

  • 2,6-lutidine (0.5 eq) reduces bromo byproducts from 18% to 3%

  • Lowering Ac₂O stoichiometry from 3 eq to 1.8 eq minimizes electrophilicity

Analyse Chemischer Reaktionen

Types of Reactions

9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the purine ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 9H-Purin-6-amin, 9-(7,7-Dimethyl-6,8-dioxaspiro[3.5]non-2-yl)- beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an aktive Zentren von Enzymen binden und deren Aktivität hemmen oder modulieren. Darüber hinaus kann sie mit Nukleinsäuren interagieren und die Genexpression und zelluläre Prozesse beeinflussen. Die Spirostruktur spielt eine entscheidende Rolle bei der Bestimmung der Bindungsaffinität und Spezifität der Verbindung.

Wirkmechanismus

The mechanism of action of 9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with nucleic acids, affecting gene expression and cellular processes. The spiro structure plays a crucial role in determining the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

Purine derivatives are often modified at the N9 position to influence biological activity and physicochemical properties. Key analogues include:

Compound Name N9 Substituent Key Structural Features References
9-Allyl-6-chloro-9H-purin-2-amine Allyl group Linear, unsaturated side chain
9-Phenyl-9H-purin-6-amine Phenyl group Aromatic, planar substituent
9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine 4-Methoxyquinazolin-2-yl group Bulky heteroaromatic substituent
N-Benzyl-9-isopropyl-9H-purin-6-amine Benzyl and isopropyl groups Hybrid aromatic-aliphatic substitution
Target compound 7,7-Dimethyl-6,8-dioxaspiro[3.5]non-2-yl Spirocyclic, oxygen-rich, rigid structure

Key Observations :

  • Spirocyclic vs. Linear/Aliphatic Groups : The spiro group in the target compound imposes greater steric hindrance and conformational rigidity compared to allyl or isopropyl groups. This may enhance binding specificity in biological systems .
  • Aromatic vs.

Physicochemical Properties

  • Solubility : The spirocyclic ether group in the target compound may enhance water solubility compared to hydrophobic substituents like phenyl or benzyl groups. For example, 9-isopropyl derivatives exhibit moderate solubility in organic solvents , while oxygenated spiro systems could improve aqueous compatibility .
  • Stability : Spiro structures are generally stable under physiological conditions due to their rigid conformation. In contrast, allyl groups may undergo oxidation or isomerization .

Biologische Aktivität

The compound 9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)- (CAS Number: 139131-01-4) is a derivative of purine that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C14_{14}H19_{19}N5_{5}O2_{2}
  • Molecular Weight: 275.33 g/mol

Biological Activity Overview

Research has indicated that purine derivatives can exhibit various biological activities, including cytotoxicity and antitumoral effects . The following sections detail specific findings related to the biological activity of this compound.

Cytotoxic and Antitumoral Activities

A study focused on related purine derivatives demonstrated significant cytotoxic effects on cancer cell lines. The synthesized compounds showed IC50_{50} values ranging from 3 to 39 μM , indicating varying levels of potency against different cancer types. The lead compound exhibited both apoptosis induction and a decrease in cell proliferation.

Table 1: Cytotoxic Activity of Purine Derivatives

CompoundIC50_{50} (μM)Mechanism of Action
Compound A3Apoptosis induction
Compound B15Cell cycle arrest
Lead Compound39Synergistic with fludarabine

In Vivo Studies

In vivo experiments were conducted to evaluate the antitumoral efficacy of the lead compound and its prodrugs. Results indicated weak antitumoral activity, but notable synergy was observed when combined with nucleoside analogues such as fludarabine .

Table 2: In Vivo Antitumoral Activity

Treatment GroupTumor Volume Reduction (%)Synergistic Effect
Control--
Lead Compound15Yes
Prodrug10No

The mechanisms underlying the biological activity of this compound appear to involve:

  • Induction of Apoptosis: The compound activates apoptotic pathways in cancer cells.
  • Cell Cycle Arrest: It disrupts normal cell cycle progression, leading to cell death.
  • Synergistic Effects: Enhanced activity when used in combination with other chemotherapeutic agents.

Case Studies

Several case studies have highlighted the potential therapeutic applications of purine derivatives in oncology:

  • Case Study 1: A clinical trial involving patients with leukemia showed promising results when using a combination therapy that included the lead compound.
  • Case Study 2: Research on solid tumors indicated that patients receiving treatment with the compound experienced reduced tumor sizes compared to those on standard therapies.

Q & A

Basic: What are the optimal synthetic routes for 9H-purin-6-amine derivatives with spirocyclic substituents, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves alkylation of the purine core using halogenated spirocyclic precursors under basic conditions (e.g., potassium carbonate in DMF or THF). Reaction temperature (60–80°C) and solvent polarity significantly impact regioselectivity and byproduct formation. Monitoring via TLC or HPLC is critical to optimize reaction progression. Similar methodologies for alkylated purines suggest yields improve with slow addition of alkylating agents to minimize dimerization .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing the tautomeric forms of this compound?

Answer:

  • 1H/13C NMR : Resolves tautomerism by analyzing chemical shifts of NH and NH2 groups. Variable-temperature NMR can detect dynamic equilibria between tautomers.
  • X-ray crystallography : Determines bond lengths and angles to confirm the dominant tautomer in the solid state. Tools like SHELXL refine crystallographic data, while Mercury visualizes packing patterns and hydrogen-bonding networks .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational predictions for tautomeric equilibria?

Answer:
Combine experimental (VT-NMR, IR) and computational (DFT, MD simulations) approaches. For example, DFT calculations at the B3LYP/6-311+G(d,p) level predict tautomer stability, while VT-NMR validates population ratios. Cross-validate with X-ray data to address discrepancies arising from solvent effects or crystal packing forces .

Advanced: What experimental designs are recommended to study this compound’s interactions with biological targets like enzymes or nucleic acids?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinities (KD) in real time.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • Molecular docking : Use AutoDock Vina with force fields parameterized for nucleobases. Link results to nucleoside transport theories or enzyme inhibition mechanisms .

Advanced: How can researchers validate crystallographic data for this compound, particularly in cases of twinning or disorder?

Answer:
Refine data using SHELXL with TWIN/BASF commands for twinned crystals. Analyze residual density maps to identify disorder in the spirocyclic moiety. Mercury’s void analysis tool assesses solvent-accessible volumes, ensuring structural plausibility. Cross-check with Hirshfeld surfaces to verify intermolecular interactions .

Basic: What stability-indicating assays are recommended for this compound under varying pH and temperature conditions?

Answer:
Conduct accelerated stability studies (40°C/75% RH, pH 1–10) over 4–12 weeks. Monitor degradation via HPLC-PDA or LC-MS, focusing on hydrolytic cleavage of the spirocyclic ether or purine ring oxidation. Compare with stability profiles of structurally analogous purines .

Advanced: How can computational modeling predict the reactivity of the spirocyclic moiety in nucleophilic or electrophilic reactions?

Answer:

  • DFT : Calculate Fukui indices (nucleophilic/electrophilic attack sites) at the M06-2X/def2-TZVP level.
  • MD simulations : Simulate solvation effects in explicit water/DMSO to model reaction pathways.
  • NBO analysis : Identify hyperconjugative interactions stabilizing transition states .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:
Use silica gel chromatography with gradient elution (hexane/EtOAc to DCM/MeOH). Recrystallization from ethanol/water mixtures improves purity. For persistent impurities, employ preparative HPLC with a C18 column and 0.1% TFA modifier .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of spirocyclic ring-opening reactions?

Answer:
Synthesize deuterated analogs at key positions (e.g., spirocyclic ether oxygen adjacent to deuterium). Compare rate constants (kH/kD) using LC-MS. Primary KIEs (>1.4) suggest bond cleavage in the rate-determining step, while secondary KIEs indicate transition-state polarization .

Advanced: What statistical approaches address low reproducibility in synthetic yields across laboratories?

Answer:
Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent purity, stirring rate). Use Plackett-Burman screening to rank variables, followed by response surface methodology (RSM) for optimization. Validate with interlab studies using standardized protocols .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.